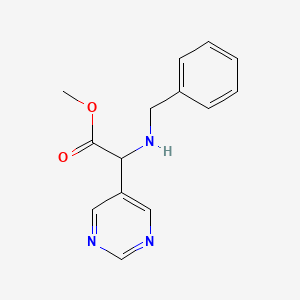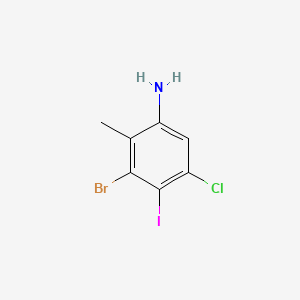
3-Bromo-5-chloro-4-iodo-2-methyl-aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-chloro-4-iodo-2-methyl-aniline is a complex organic compound characterized by the presence of bromine, chlorine, iodine, and a methyl group attached to an aniline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-chloro-4-iodo-2-methyl-aniline typically involves multi-step organic reactions. One common approach is the halogenation of aniline derivatives. The process begins with the nitration of aniline to form nitroaniline, followed by reduction to convert the nitro group to an amino group. Subsequent halogenation steps introduce bromine, chlorine, and iodine atoms at the desired positions on the aromatic ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and advanced purification techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromo-5-chloro-4-iodo-2-methyl-aniline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso, nitro, or azo derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and reaction conditions involving high temperatures and pressures are employed.
Major Products Formed:
Oxidation: Nitrosoaniline, nitroaniline, and azoaniline derivatives.
Reduction: Reduced amines and other derivatives.
Substitution: Substituted aromatic compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
3-Bromo-5-chloro-4-iodo-2-methyl-aniline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe in biological studies to understand cellular processes.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 3-Bromo-5-chloro-4-iodo-2-methyl-aniline exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context of its use.
Vergleich Mit ähnlichen Verbindungen
3-Bromo-5-chloro-4-iodo-2-methyl-aniline is unique due to its combination of halogen atoms and the methyl group on the aniline ring. Similar compounds include:
2-Bromo-4-chloro-6-iodoaniline: Similar halogenation pattern but different position of substituents.
3-Chloro-5-bromo-2-iodoaniline: Different halogen atoms and positions.
4-Bromo-2-chloro-6-iodoaniline: Another variation in halogen positions.
Eigenschaften
Molekularformel |
C7H6BrClIN |
|---|---|
Molekulargewicht |
346.39 g/mol |
IUPAC-Name |
3-bromo-5-chloro-4-iodo-2-methylaniline |
InChI |
InChI=1S/C7H6BrClIN/c1-3-5(11)2-4(9)7(10)6(3)8/h2H,11H2,1H3 |
InChI-Schlüssel |
KFBVWDACMXJIJC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1N)Cl)I)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 2-(2-butyl-4-Methyl-6-oxo-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)Methyl)-1,6-dihydropyrimidin-5-yl)acetate](/img/structure/B15363080.png)
![benzyl N-[(3S)-2-ethoxy-5-oxo-tetrahydrofuran-3-yl]carbamate](/img/structure/B15363086.png)
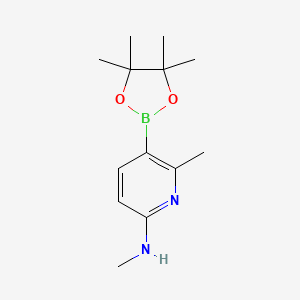
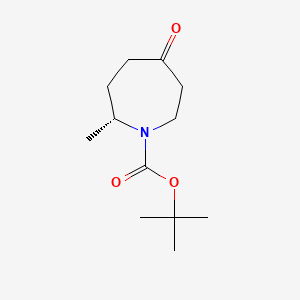
![4-[2-(1,2-Dimethylindol-3-yl)-3,3,4,4,5,5-hexafluorocyclopenten-1-yl]-5-methylthiophene-2-carbaldehyde](/img/structure/B15363098.png)
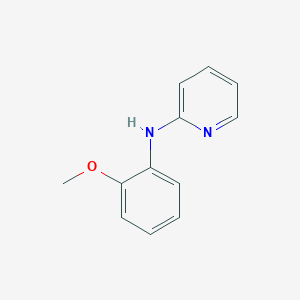
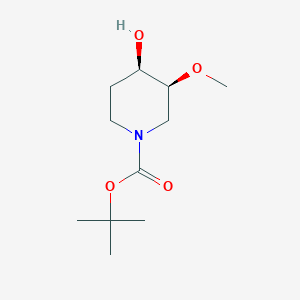

![(2S,3S,4AS,5R,8AS)-5-(Benzyloxy)-2,3-dimethoxy-2,3-dimethyltetrahydro-5H-pyrano[3,4-B][1,4]dioxin-8(7H)-one](/img/structure/B15363136.png)

![4-(chloromethyl)-N-[[(2Z)-2-[(E)-3-(3,3-dimethyl-1-octadecylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethyl-1-octadecylindol-5-yl]methyl]benzamide;chloride](/img/structure/B15363149.png)
![[3-(Hydroxymethyl)-1-(P-tolylsulfonyloxymethyl)cyclobutyl]methyl 4-methylbenzenesulfonate](/img/structure/B15363152.png)
